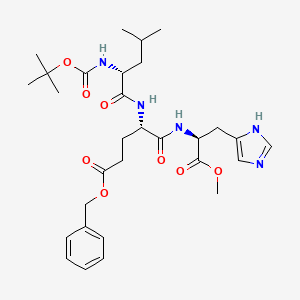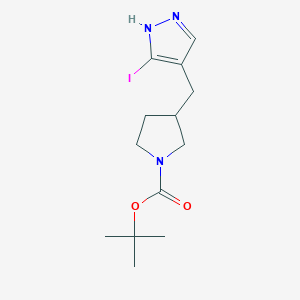![molecular formula C24H29BrN2S2 B15279859 2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile is a complex organic compound known for its unique structure and properties. It is a derivative of bithiophene, a compound that consists of two thiophene rings. The presence of bromine and hexyl groups in its structure makes it a valuable compound in various scientific research applications, particularly in the field of organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile typically involves the bromination of 3,4’-dihexyl-[2,2’-bithiophen] followed by a condensation reaction with malononitrile. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, solvents like tetrahydrofuran (THF), and reaction temperatures around 0°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, solvents like acetonitrile, and reaction temperatures around 0°C to 50°C.
Reduction: Lithium aluminum hydride, solvents like ether, and reaction temperatures around 0°C to room temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile has several scientific research applications:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Photocatalysis: Employed in the development of photocatalytic materials for environmental remediation and solar energy conversion.
Material Science: Utilized in the design of novel materials with specific electronic and optical properties for use in sensors and other electronic devices.
Wirkmechanismus
The mechanism of action of 2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and hexyl groups contribute to its solubility and processability, enhancing its performance in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromo-3-hexylthiophene: A similar compound with two bromine atoms and a hexyl group, used as a monomer in the synthesis of conductive polymers.
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Another derivative of bithiophene with two bromine atoms and two hexyl groups, known for its excellent solubility and use in organic electronics.
Uniqueness
2-((5’-Bromo-3,4’-dihexyl-[2,2’-bithiophen]-5-yl)methylene)malononitrile stands out due to its unique combination of bromine, hexyl groups, and malononitrile moiety. This combination imparts specific electronic properties and solubility characteristics, making it highly valuable in the development of advanced materials for electronic and photocatalytic applications.
Eigenschaften
Molekularformel |
C24H29BrN2S2 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
2-[[5-(5-bromo-4-hexylthiophen-2-yl)-4-hexylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H29BrN2S2/c1-3-5-7-9-11-19-14-21(13-18(16-26)17-27)28-23(19)22-15-20(24(25)29-22)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
RGKUHGLAGQSJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)C2=CC(=C(S2)Br)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


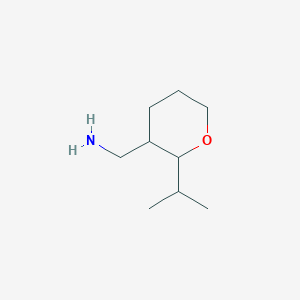

![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B15279803.png)
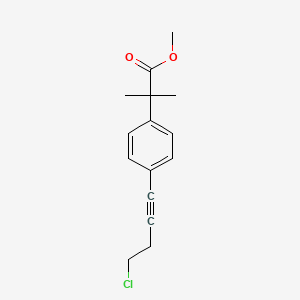
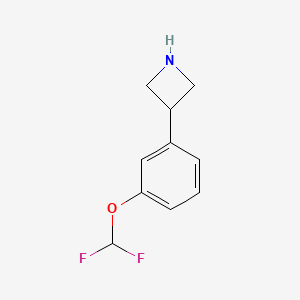
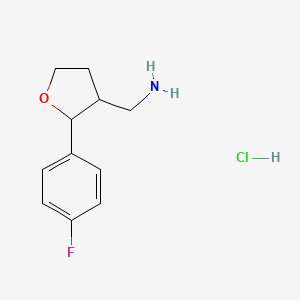
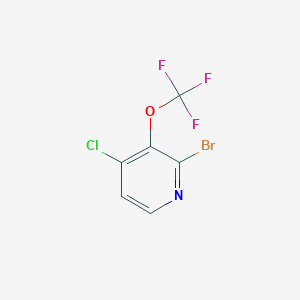


![7-Bromo-2,3-dichloropyrido[3,4-b]pyrazine](/img/structure/B15279843.png)
